molecular formula C12H16O2 B3861555 3-methyl-4-phenylpentanoic acid

3-methyl-4-phenylpentanoic acid

Cat. No.: B3861555
M. Wt: 192.25 g/mol
InChI Key: XKYBANVIJAAGIL-UHFFFAOYSA-N
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Description

3-Methyl-4-phenylpentanoic acid is a branched-chain carboxylic acid with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol . This compound features a phenyl group at the fourth carbon and a methyl substituent at the third carbon of the pentanoic acid backbone, creating a structure with combined hydrophobic (phenyl, methyl) and hydrophilic (carboxylic acid) functionalities . Its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research. In scientific research, 3-methyl-4-phenylpentanoic acid serves as a key building block for the synthesis of more complex molecules . It undergoes typical carboxylic acid reactions, including oxidation to ketones, reduction to alcohols, and substitution reactions on the phenyl ring . Researchers investigate its potential biological activity and interactions with enzymes, with studies exploring possible therapeutic properties such as anti-inflammatory and analgesic effects . The mechanism of action for this compound and its derivatives may involve interaction with specific molecular targets, where the phenyl group can engage with aromatic amino acids in proteins, potentially influencing their function and activity . Similar phenyl-containing structures are of significant interest in medicinal chemistry, exemplified by their role in the rational design of pharmacophores for targeted therapies, such as mitofusin activators investigated for neurodegenerative conditions . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

3-methyl-4-phenylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(8-12(13)14)10(2)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYBANVIJAAGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-4-phenylpentanoic acid can be achieved through several methods. One common approach involves the condensation of 3-methylbutanal with benzene in the presence of a catalyst, followed by oxidation to form the desired acid. Another method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with 3-methylbutyryl chloride, followed by hydrolysis to yield 3-methyl-4-phenylpentanoic acid.

Industrial Production Methods: Industrial production of 3-methyl-4-phenylpentanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions: 3-methyl-4-phenylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.

Major Products:

    Oxidation: Formation of 3-methyl-4-phenylpentanone.

    Reduction: Formation of 3-methyl-4-phenylpentanol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

3-methyl-4-phenylpentanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methyl-4-phenylpentanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The phenyl group can interact with aromatic amino acids in proteins, influencing their function and activity .

Comparison with Similar Compounds

Structural Isomers: Positional Variations of the Phenyl Group

Compounds with phenyl groups at different positions on the pentanoic acid backbone exhibit distinct physicochemical properties:

Compound Molecular Formula Phenyl Position Key Features References
3-Methyl-4-phenylpentanoic acid C${12}$H${14}$O$_2$ C4 Branched chain with methyl at C3
4-Phenylpentanoic acid C${11}$H${12}$O$_2$ C4 Linear chain, no methyl substitution
5-Phenylpentanoic acid C${11}$H${12}$O$_2$ C5 Phenyl at terminal carbon
  • Acidity: Linear phenylpentanoic acids (e.g., 4-phenylpentanoic acid) may exhibit higher acidity due to reduced steric effects on carboxylate stabilization compared to branched derivatives.

Functional Group Variations

The presence of additional functional groups significantly impacts reactivity and applications:

Compound Functional Groups Molecular Weight (g/mol) Key Properties References
3-Methyl-4-phenylpentanoic acid Carboxylic acid ~190.24 Hydrophobic interactions, acidity
3-Hydroxy-4-amino-5-phenylpentanoic acid Carboxylic acid, hydroxyl, amino 209.24 Chiral centers, peptide-like activity
(3S)-3-Amino-4-methylpentanoic acid Carboxylic acid, amino 131.17 Biological relevance (e.g., β-leucine)
  • Hydroxyl and Amino Groups: The introduction of hydroxyl and amino groups in 3-hydroxy-4-amino-5-phenylpentanoic acid enhances hydrogen-bonding capacity and chiral complexity, making it suitable for enzyme inhibition studies (e.g., protease inhibitors) .

Substituent Effects on the Phenyl Ring

Substituents on the phenyl ring modulate electronic and steric properties:

Compound Phenyl Substituent Key Effects References
3-Methyl-4-phenylpentanoic acid None Baseline hydrophobicity
3-(4-Methoxyphenyl)propionic acid Methoxy (-OCH$_3$) Electron-donating, increased solubility
  • Electronic Effects : Methoxy groups in 3-(4-methoxyphenyl)propionic acid enhance solubility in polar solvents and alter acidity via resonance effects compared to unsubstituted phenyl analogs .
  • Steric Interactions : Bulkier substituents (e.g., trifluoromethyl in 3,5-bistrifluoromethylhydrocinnamic acid) increase steric hindrance, affecting crystal packing and thermal stability .

Derivatives and Isotopologs

Derivatization expands utility in research and industry:

Compound Type Application References
3-Methyl-4-phenylpentanoic acid methyl ester Ester Cholinergic agonist research
4-Methylpentanoic acid-d12 Deuterated analog NMR spectroscopy, metabolic tracing
  • Ester Derivatives: Methyl esters like 3-methyl-4-phenylpentanoic acid methyl ester are used in neurotransmitter studies due to enhanced bioavailability .
  • Deuterated Isotopologs: Deuterated analogs (e.g., 4-methylpentanoic acid-d12) serve as stable isotope-labeled standards in mass spectrometry .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methyl-4-phenylpentanoic acid, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves alkylation of phenolic precursors, followed by carboxylation or oxidation steps. For example, alkylation of 4-methylphenylpropionic acid derivatives using Grignard reagents or Friedel-Crafts alkylation can introduce the methyl-phenyl moiety. Yield optimization requires controlled temperature (0–5°C for exothermic steps), anhydrous conditions, and catalysts like Lewis acids (e.g., AlCl₃). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity .

Q. Which spectroscopic techniques are critical for characterizing 3-methyl-4-phenylpentanoic acid, and how should data be interpreted?

  • Methodological Answer :

  • NMR : ¹H NMR identifies protons on the phenyl (δ 6.8–7.3 ppm) and methyl groups (δ 1.2–1.5 ppm). ¹³C NMR confirms carboxylate (δ ~170–180 ppm) and quaternary carbons.
  • IR : A strong C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500–3000 cm⁻¹ for carboxylic acid) are key.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected ~206.24 g/mol) and fragmentation patterns. Always compare data with computational predictions (e.g., PubChem entries) .

Q. How can researchers assess the biological activity of 3-methyl-4-phenylpentanoic acid derivatives?

  • Methodological Answer : Begin with in vitro assays:

  • Anti-inflammatory Activity : Measure inhibition of COX-1/COX-2 enzymes or TNF-α production in macrophage cell lines (e.g., RAW 264.7).
  • Antioxidant Potential : Use DPPH radical scavenging assays or lipid peroxidation models. Include positive controls (e.g., ascorbic acid) and validate results with triplicate trials .

Q. What safety protocols are recommended for handling 3-methyl-4-phenylpentanoic acid in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers.
  • Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can contradictory data in biological activity studies of 3-methyl-4-phenylpentanoic acid derivatives be resolved?

  • Methodological Answer :

  • Replicate Experiments : Ensure consistency in cell lines (e.g., avoid cross-contamination) and assay conditions (pH, temperature).
  • Dose-Response Curves : Test a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Comparative Studies : Benchmark against structurally similar compounds (e.g., 3-(4-methylphenyl)propionic acid) to isolate structure-activity relationships .

Q. What computational strategies are effective for predicting the reactivity of 3-methyl-4-phenylpentanoic acid in novel syntheses?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and optimize geometries (B3LYP/6-31G* basis set).
  • Molecular Dynamics : Simulate solvent effects (e.g., toluene vs. DMSO) on reaction pathways.
  • PubChem Data : Cross-reference computed properties (e.g., pKa, logP) with experimental values from PubChem entries .

Q. How can researchers troubleshoot low purity in synthesized 3-methyl-4-phenylpentanoic acid batches?

  • Methodological Answer :

  • Chromatography Optimization : Adjust mobile phase polarity (e.g., gradient elution from 5% to 40% ethyl acetate in hexane).
  • Recrystallization Solvent Screening : Test binary mixtures (e.g., acetone/water) for optimal crystal formation.
  • Analytical Purity Checks : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 254 nm .

Q. What strategies ensure the stability of 3-methyl-4-phenylpentanoic acid under varying experimental conditions?

  • Methodological Answer :

  • pH Stability Studies : Monitor degradation via UV-Vis spectroscopy at pH 2–12. Carboxylic acids are stable at pH < 3.
  • Thermal Analysis : Perform TGA/DSC to determine decomposition temperatures (>150°C typical).
  • Light Sensitivity : Store in amber vials if UV-Vis shows photodegradation peaks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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